N-(6-methylpyridin-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
Description
N-(6-Methylpyridin-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a heterocyclic acetamide derivative featuring a benzotriazinone core linked to a 6-methylpyridinyl group via an acetamide bridge. The benzotriazinone moiety is a fused triazine-benzene system, distinguishing it from quinazolinone (a diazine-benzene system), which impacts electronic, solubility, and bioactivity profiles .
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-10-5-4-8-13(16-10)17-14(21)9-20-15(22)11-6-2-3-7-12(11)18-19-20/h2-8H,9H2,1H3,(H,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGILSLLCYHSGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues with Benzotriazinone or Quinazolinone Cores
The following table summarizes key structural analogs and their biological activities:
Key Observations :
- Benzotriazinone vs. Quinazolinone: Benzotriazinone derivatives (e.g., ) are less explored in the provided literature compared to quinazolinones. The latter show broader therapeutic applications, including antitubercular and anti-inflammatory activities .
- Substituent Effects: Antitubercular activity in quinazolinones is enhanced by electron-withdrawing groups (e.g., 6-Cl), while anti-inflammatory activity is modulated by alkylamino side chains (e.g., ethylamino) .
- Pyrrolotriazinone Derivatives: These exhibit distinct pharmacological targets (e.g., GPR139 for CNS disorders), highlighting scaffold-dependent selectivity .
Mechanistic and Functional Comparisons
- Enzyme Inhibition: Quinazolinone acetamides inhibit M. tuberculosis enoyl-ACP reductase (InhA) and bd oxidase, critical for bacterial survival . Benzotriazinone analogs may target different enzymes due to altered electronic properties.
- Anti-inflammatory Action: Quinazolinone derivatives (e.g., 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide) reduce inflammation via COX-2 inhibition, with reduced gastrointestinal toxicity compared to NSAIDs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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